![molecular formula C13H12ClN5O B5502627 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

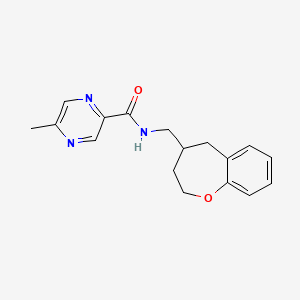

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation reactions, utilizing acetylacetone or similar compounds as precursors. For example, compounds have been synthesized via condensation reactions involving various substituted benzene-azo acetyl acetone and substituted phenyl hydrazine, showcasing the versatility of pyrazole synthesis methods (Pareek et al., 2015).

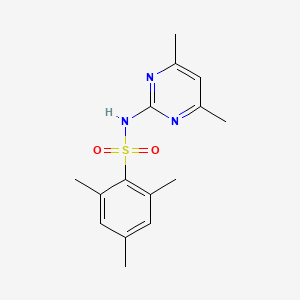

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives can be determined through techniques like X-ray diffraction, revealing key insights into their geometry and electronic structure. Studies have employed density functional theory (DFT) to calculate molecular geometries and compare them with experimental data, providing a deeper understanding of the structural aspects of these compounds (Gökşen et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, reflecting their reactive acetyl groups and the influence of substituents on their reactivity. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, demonstrates the potential for functionalization and the formation of diverse acetylated products, highlighting the compound's versatile chemical properties (Kusakiewicz-Dawid et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds related to 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole, focusing on generating structurally diverse libraries of compounds. These efforts include the synthesis of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands and the exploration of reactions involving pyrazole derivatives for creating new chemical entities. For instance, Guerrero et al. (2008) synthesized 3,5-dimethylpyrazolic hybrid ligands substituted by polyether chains and phenyl groups, leading to the formation of monomeric and dimeric palladium(II) complexes, showcasing the versatility of such compounds in coordination chemistry (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).

Biological Activities

The potential biological activities of pyrazole and arylazopyrazole derivatives have been a subject of investigation. Sharma, Sharma, and Dixit (2010) synthesized new 1-((N-benzoyl) 2,3-dichloro anilinomalonyl) 3,5- dimethyl- 4 -(unsubstituted/substituted phenylazo) pyrazoles and assessed their antibacterial and antifungal activities, highlighting the utility of these compounds in medicinal chemistry (Sharma, Sharma, & Dixit, 2010).

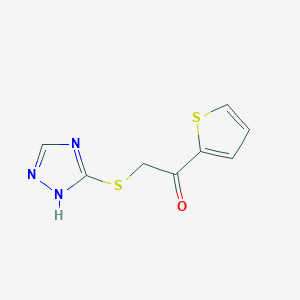

Chemical Reactions and Transformations

Research on the chemical reactivity and transformations of benzotriazole and pyrazole derivatives has contributed to the development of novel synthetic routes and the understanding of their mechanisms. Potapov et al. (2011) examined the oxidation of pyrazole and benzotriazole-containing thioethers, revealing selective reactions that contribute to the synthetic utility of these compounds (Potapov, Chernova, Ogorodnikov, Petrenko, & Khlebnikov, 2011).

Application in Material Science

Compounds with the structural motif of this compound have also found applications in material science. Cui et al. (2012) synthesized novel N-heterocycle-containing benzotriazoles and investigated their properties as UV absorbers, demonstrating the potential of these compounds in enhancing the UV protection properties of materials (Cui, Wang, Guo, & Chen, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-8-13(14)9(2)18(16-8)7-12(20)19-11-6-4-3-5-10(11)15-17-19/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSUBRPSZBMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N2C3=CC=CC=C3N=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)